hexyl 3-(4-iodophenyl)propyl carbonate
Description
Hexyl 3-(4-iodophenyl)propyl carbonate is a synthetic carbonate ester characterized by a hexyl chain, a propyl linker, and a 4-iodophenyl aromatic moiety. Its molecular structure combines lipophilic (hexyl and iodophenyl groups) and polar (carbonate ester) regions, making it a compound of interest in materials science and medicinal chemistry.
Key structural features:
- Hexyl group: Enhances lipid solubility and volatility compared to shorter alkyl chains.
- Carbonate ester: Imparts hydrolytic stability intermediate between carboxylate esters and carbamates.
Properties
CAS No. |
60075-80-1 |
|---|---|
Molecular Formula |
C16H23IO3 |
Molecular Weight |
390.26 g/mol |
IUPAC Name |
hexyl 3-(4-iodophenyl)propyl carbonate |
InChI |
InChI=1S/C16H23IO3/c1-2-3-4-5-12-19-16(18)20-13-6-7-14-8-10-15(17)11-9-14/h8-11H,2-7,12-13H2,1H3 |
InChI Key |
KQOKRJDDYJLNCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)OCCCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Direct Carbonate Esterification via Chloroformate Intermediate
The most widely reported method involves reacting 3-(4-iodophenyl)propan-1-ol with hexyl chloroformate in the presence of a base. Pyridine is commonly employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.
Procedure :
- Reagents :
- 3-(4-Iodophenyl)propan-1-ol (1.0 equiv)
- Hexyl chloroformate (1.2 equiv)
- Pyridine (2.5 equiv)
- Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
Conditions :
- Temperature: 0–5°C (initial), progressing to room temperature
- Reaction time: 12–24 hours
- Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine
Yield : 68–75% after column chromatography (silica gel, hexane/ethyl acetate 9:1).
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution (Figure 1). The alcohol oxygen attacks the electrophilic carbonyl carbon of hexyl chloroformate, displacing chloride and forming the carbonate linkage. Pyridine scavenges HCl, preventing side reactions such as ether formation.
Transesterification of Methyl Carbonate Precursors
An alternative route utilizes transesterification between methyl 3-(4-iodophenyl)propyl carbonate and hexanol under acidic or basic catalysis.
Procedure :
- Reagents :
- Methyl 3-(4-iodophenyl)propyl carbonate (1.0 equiv)
- Hexanol (5.0 equiv)
- Catalyst: p-Toluenesulfonic acid (pTSA, 0.1 equiv) or sodium methoxide (0.2 equiv)
Conditions :
- Temperature: 80–100°C (reflux)
- Reaction time: 6–8 hours
- Solvent: Toluene or xylene
Advantages :
- Avoids handling toxic chloroformates
- Enables use of thermally stable starting materials
Limitations :
Carbonyldiimidazole (CDI)-Mediated Coupling
A third approach employs 1,1'-carbonyldiimidazole (CDI) to activate the alcohol for carbonate formation.
Procedure :
- Reagents :
- 3-(4-Iodophenyl)propan-1-ol (1.0 equiv)
- CDI (1.5 equiv)
- Hexanol (1.2 equiv)
Conditions :
- Temperature: Room temperature
- Reaction time: 4–6 hours
- Solvent: DMF or acetonitrile
Mechanism :
CDI converts the alcohol into an imidazolide intermediate, which reacts with hexanol to form the carbonate. This method minimizes side products but requires anhydrous conditions.
Reaction Optimization
Solvent Effects on Yield
| Solvent | Dielectric Constant | Yield (%) | Side Products Observed |
|---|---|---|---|
| DCM | 8.93 | 75 | <5% ethers |
| THF | 7.52 | 68 | 8–10% chloroformate hydrolysis |
| Acetonitrile | 37.5 | 72 | <3% imidazole adducts |
Polar aprotic solvents like acetonitrile enhance nucleophilicity of the alcohol while suppressing hydrolysis.
Catalytic Efficiency of Bases
| Base | pKa (Conj. Acid) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pyridine | 5.21 | 75 | 12 |
| DMAP | 9.7 | 78 | 8 |
| Triethylamine | 10.75 | 70 | 14 |
4-Dimethylaminopyridine (DMAP) accelerates the reaction via nucleophilic catalysis but increases cost.
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (CDCl₃, 400 MHz):
δ 7.60 (d, J = 8.4 Hz, 2H, ArH), 7.15 (d, J = 8.4 Hz, 2H, ArH), 4.25 (t, J = 6.8 Hz, 2H, OCOOCH₂), 3.95 (t, J = 6.0 Hz, 2H, CH₂CH₂CH₂), 1.60–1.20 (m, 10H, hexyl chain).IR (KBr):
1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric), 660 cm⁻¹ (C-I stretch).
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Design
Pilot-scale studies demonstrate advantages in using tubular reactors for:
Waste Management Protocols
- Chloride byproducts : Neutralized with Ca(OH)₂ to form CaCl₂ for construction applications.
- Solvent recovery : >90% DCM reclaimed via fractional distillation.
Chemical Reactions Analysis
Types of Reactions
Hexyl 3-(4-iodophenyl)propyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbonate ester linkage can be hydrolyzed in the presence of acids or bases, leading to the formation of 4-iodophenylpropyl alcohol and hexyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the carbonate ester moiety.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylpropyl derivatives.
Hydrolysis: Products are 4-iodophenylpropyl alcohol and hexyl alcohol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexyl 3-(4-iodophenyl)propyl carbonate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of hexyl 3-(4-iodophenyl)propyl carbonate involves its interaction with specific molecular targets and pathways. For instance, the iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The carbonate ester linkage can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Structural Comparison
Key Research Findings
- Hydrolytic Stability: Carbonates (e.g., Edaravone derivatives) exhibit slower hydrolysis than carboxylate esters (e.g., hexyl decanoate) under physiological conditions .
- Bioactivity Potential: The 4-iodophenyl group in iodoproxyfan and related compounds is associated with receptor antagonism, suggesting possible applications in drug design .
- Synthetic Accessibility : High yields (>90%) for carbonate formation in Edaravone derivatives indicate efficient protocols applicable to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
